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Compound of Interest

Compound Name: PQR530

Cat. No.: B610182

Abstract: PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of
phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes
1 and 2 (MmTORC1/2). Developed as a clinical candidate for oncology, its unique ability to cross
the blood-brain barrier has opened avenues for its investigation in neurological disorders. This
technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action,
and preclinical characterization of PQR530, intended for researchers, scientists, and
professionals in drug development.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs
fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1]
[2] Aberrant activation of this pathway is a frequent event in the progression of malignant
tumors, often triggered by mutations in growth factor receptors, PI3K itself, or the loss of the
tumor suppressor PTEN.[2] This has made the PI3BK/mTOR pathway a prime target for cancer
therapeutics.

PQR530, chemically known as (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-
1,3,5-triazin-2-yl)pyridin-2-amine, emerged from a lead optimization program aimed at
improving upon earlier generation inhibitors.[2][3] It was developed as a follow-up compound to
PQR309 (bimiralisib), with a specific focus on enhancing mTOR kinase inhibition while
retaining favorable pharmacokinetic properties like oral bioavailability and brain penetration.[3]
As an ATP-competitive inhibitor, PQR530 targets the catalytic site of both PI3K and mTOR,
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offering a more comprehensive blockade of the pathway compared to allosteric mMTOR
inhibitors (rapalogs).[4][5]

Discovery and In Vitro Activity of PQR530

The discovery of PQR530 was the result of a detailed structure-activity relationship (SAR)
study designed to improve the potency and selectivity for both PI3K isoforms and mTOR.[1][3]
Researchers systematically modified the hinge-binding region and affinity substituents of a
triazine scaffold.

The optimization process revealed that asymmetrical compounds with one unsubstituted
morpholine and one substituted morpholine were more potent inhibitors of cellular PISK/mTOR
signaling.[3] Specifically, the introduction of an (S)-3-methylmorpholine group alongside a
difluoromethyl group on the heteroaryl moiety led to a compound with a superior cellular activity
and a balanced in vitro profile for PI3Ka and mTOR inhibition.[3] This compound was
designated PQR530.[3] Its potent, dual-inhibitory action was confirmed across various in vitro
assays.

Data Presentation
Table 1: In Vitro Potency and Cellular Activity of PQR530

Parameter Target/Assay Value Reference(s)
Binding Affinity (Kd) PI3Ka 0.84 nM [4]
mTOR 0.33 nM [4]
Inhibitory Constant
, PI3Ka ~11 nM [3]
(Ki)
mTOR ~7.4 nM [3]

pAkt (Ser473) & pS6
(Ser235/236)

Cellular Activity (IC50)  Phosphorylation 0.07 uM (70 nM) [1114]
(A2058 melanoma

cells)
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| Antiproliferative Activity (GI50) | Mean value across 44 cancer cell lines | 426 nM |[1][4] |

Synthesis of PQR530

An optimized and robust synthetic route was developed to allow for rapid, multi-gram scale
production of PQR530 in just four steps, facilitating its preclinical development.[1][6] The
synthesis is centered on a trisubstituted triazine core, which was selected over a pyrimidine
core because it eases large-scale synthetic access.[3] The key steps in the synthesis involve a
sequential nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.[3]

High-Level Synthesis Scheme for PQR530

Suzuki Cross-Coupling Final
Cyanuric Chloride Aromatic Substitution Disubstituted Triazine ‘ (with Pyridine Boronic Ester) -
(Triazine Core) (with Morpholine & (S)-3-Methylmorpholine) ‘ =

Final Product
PQR530

Aryl-Triazine Intermediate

Click to download full resolution via product page
A high-level overview of the PQR530 synthesis workflow.

Mechanism of Action

PQR530 functions as a potent, ATP-competitive inhibitor, targeting the kinase domain of all
class | PI3K isoforms and both mTORC1 and mTORC2 complexes.[1][4] By binding to the ATP-
binding site, PQR530 prevents the phosphorylation of downstream substrates, effectively
halting the signal transduction cascade.[3]

The inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate
(PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blocks the recruitment and
activation of key downstream effectors like protein kinase B (PKB/Akt). The simultaneous
inhibition of MTORC1 and mTORC?2 further downstream prevents the phosphorylation of
critical proteins involved in protein synthesis and cell growth, such as the ribosomal protein S6
(a substrate of the S6 kinase) and Akt at serine 473 (a substrate of mMTORC?2).[1][7] This dual
blockade leads to potent anti-proliferative and anti-tumor effects.[1]
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PQRS530 Inhibition of the PI3K/Akt/mTOR Signaling Pathway
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PQRS530 dually inhibits PI3K and mTORC1/2, blocking downstream signaling.
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Preclinical Characterization

PQR530 has undergone extensive preclinical evaluation, demonstrating favorable properties
that qualify it as a clinical candidate. It shows excellent selectivity over a wide panel of other
kinases, as well as unrelated receptors and ion channels.[1][2]

Pharmacokinetics

Pharmacokinetic (PK) studies in mice revealed that PQR530 has good oral bioavailability and
exhibits dose-proportional PK.[1][8] Critically, the compound demonstrates excellent

penetration of the blood-brain barrier.[1]

Table 2: Pharmacokinetic Parameters of PQR530 in Mice (Single Oral Dose)

Parameter Tissue Value Reference(s)

Cmax (Time to Max.

_ Plasma & Brain 30 minutes [8]
Concentration)
t1/2 (Half-life) Plasma & Brain ~5 hours [8]
| Brain:Plasma Ratio | - | ~1.6 [[6] |

In Vivo Efficacy

The anti-tumor activity of PQR530 has been confirmed in multiple mouse xenograft models.
Daily oral administration of PQR530 resulted in significant decreases in tumor growth in models
of SUDHL-6 lymphoma, RIVA lymphoma, and OVCAR-3 ovarian cancer.[2][8]

Safety and Tolerability

PQR530 has demonstrated excellent tolerability in GLP toxicology studies in rats and dogs.[8]
It showed a clean profile in mutagenicity and hERG binding assays.[8] An increase in blood
glucose and insulin was observed, which is a known and manageable class effect of PI3K
inhibitors.[8]

Detailed Experimental Protocols
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The following sections outline the general methodologies for the key experiments used to
characterize PQR530.

In Vitro Kinase Inhibition Assay

To determine the inhibitory constant (Ki) of PQR530 against PI3Ka and mTOR, a time-resolved
Forster resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase
Assay, is typically used.[3]

o Principle: The assay measures the inhibition of kinase activity by quantifying the
phosphorylation of a fluorescently labeled substrate.

o Methodology:

o Recombinant human PI3Ka or mTOR kinase is incubated with a GFP-labeled substrate
(e.g., PIP2) and a terbium-labeled anti-phospho-substrate antibody in a kinase reaction
buffer.

o ATP is added to initiate the kinase reaction.
o PQR530 is added in serial dilutions to determine a dose-response curve.
o The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

o The TR-FRET signal is read on a suitable plate reader. A high signal indicates substrate
phosphorylation, while a low signal indicates inhibition.

o IC50 values are calculated from the dose-response curves and converted to Ki values
using the Cheng-Prusoff equation.

Cellular Phosphorylation Assay (In-Cell Western)

The cellular potency of PQR530 is determined by measuring the inhibition of phosphorylation
of downstream targets like Akt and S6 in a cellular context.[1][3] The In-Cell Western (ICW)
technique provides a quantitative, plate-based alternative to traditional Western blotting.[9]

e Principle: This immunofluorescence-based method quantifies protein levels and post-
translational modifications directly in fixed cells in a microplate format.
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o Methodology:

o Cell Culture: A2058 melanoma cells are seeded into 96-well plates and allowed to adhere
overnight.[4]

o Treatment: Cells are treated with serial dilutions of PQR530 for a specified time (e.g., 1-3
hours).[4][9]

o Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and
permeabilized with a buffer containing Triton X-100.

o Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g.,
BSA-based buffer to avoid interference with phospho-antibodies).[10]

o Primary Antibody Incubation: Cells are incubated overnight with two primary antibodies
simultaneously: a rabbit anti-phospho-S6 (Ser235/236) antibody and a mouse antibody for
a normalization protein (e.g., GAPDH or Tubulin).

o Secondary Antibody Incubation: Cells are incubated with two spectrally distinct infrared
dye-conjugated secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye®
680RD goat anti-mouse).

o Imaging and Analysis: The plate is scanned on an infrared imaging system (e.g., LI-COR®
Odyssey). The phospho-S6 signal (800 nm channel) is normalized to the total protein
signal (700 nm channel) to correct for cell number variation.

o IC50 values are determined by plotting the normalized signal against the inhibitor
concentration.

In Vivo Xenograft Efficacy Study

The anti-tumor efficacy of PQR530 is evaluated in vivo using tumor xenograft models in
iImmunocompromised mice.

e Principle: Human cancer cells are implanted into mice, and the effect of the drug on tumor
growth is monitored over time.

o Methodology:
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o Cell Implantation: A suspension of human cancer cells (e.g., 5-10 million OVCAR-3 cells)
in a suitable medium (e.g., serum-free medium with Matrigel) is subcutaneously injected
into the flank of female athymic nude mice.

o Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm?). Tumor
volume is calculated using the formula: (Length x Width2)/2.

o Randomization and Treatment: Once tumors reach the target size, mice are randomized
into vehicle control and treatment groups. PQR530 is administered orally (p.o.) once daily
at a specified dose (e.g., 50 mg/kg).[8] The vehicle could be a formulation like 10%
DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

o Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per
week). Animal health is monitored daily.

o Endpoint: The study is concluded when tumors in the control group reach a predetermined
maximum size, or after a fixed duration. Tumors are often excised for pharmacodynamic
(e.g., Western blot for pS6) or histological analysis.

o Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the
treatment.
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General Workflow for In Vivo Xenograft Study

1. Cell Culture
(e.g., OVCAR-3)

'

2. Subcutaneous
Implantation into Mice

'

3. Monitor Tumor Growth
(to ~150 mma3)

'

4. Randomize Mice
(Vehicle & PQR530 groups)

:

5. Daily Oral Dosing
(Vehicle or PQR530)

;

6. Regular Measurement
(Tumor Volume & Body Weight)

ontinue until
endpoint

7. Study Endpoint
(e.g., 21 days or max tumor size)

;

8. Data Analysis
(Tumor Growth Inhibition)

Click to download full resolution via product page

A typical workflow for assessing in vivo efficacy of PQR530.
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Conclusion

PQR530 is a highly potent, selective, and orally bioavailable dual pan-PI3K/mTOR inhibitor
discovered through a rigorous lead optimization process. Its well-balanced in vitro and in vivo
activity, combined with an excellent safety profile and the crucial ability to penetrate the blood-
brain barrier, establishes it as a promising clinical candidate.[2] While initially developed for
oncology, its properties make it a valuable tool for investigating the role of the PISK/mTOR
pathway in other therapeutic areas, such as neurodegenerative diseases and epilepsy.[5][6]
The detailed characterization and robust synthesis of PQR530 provide a solid foundation for its
further clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Investigating the Discovery and Synthesis of PQR530:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610182#investigating-the-discovery-and-synthesis-
of-pqr530]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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